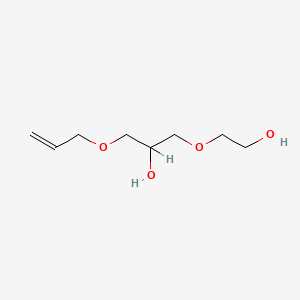
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is an organic compound that belongs to the class of alcohols. This compound is characterized by the presence of both hydroxy and propenyloxy functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- typically involves the reaction of 2-propanol with ethylene oxide and allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high efficiency and purity of the final product. Quality control measures are implemented to monitor the production process and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The propenyloxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme reactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the propenyloxy group can participate in various chemical reactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-(2-hydroxyethoxy)-: Lacks the propenyloxy group.
2-Propanol, 3-(2-propenyloxy)-: Lacks the hydroxyethoxy group.
1-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)-: Different position of the hydroxy group.
Uniqueness
2-Propanol, 1-(2-hydroxyethoxy)-3-(2-propenyloxy)- is unique due to the presence of both hydroxyethoxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
33065-62-2 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C8H16O4/c1-2-4-11-6-8(10)7-12-5-3-9/h2,8-10H,1,3-7H2 |
InChI Key |
HVVONODVUCPCIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(COCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















